molecular formula C12H10ClNO2 B8568732 Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1)

Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1)

Cat. No.: B8568732
M. Wt: 235.66 g/mol
InChI Key: BJTUFABCKIEIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1) is a chemical compound that combines the structural features of benzoic acid and pyridine. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1) typically involves the reaction of 4-(3-pyridinyl)benzoic acid with hydrochloric acid. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods can include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with various applications in food preservation and medicine.

    Pyridine: A basic heterocyclic organic compound used as a precursor to agrochemicals and pharmaceuticals.

    4-(3-Pyridinyl)benzoic acid: A compound structurally similar to Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1), but without the hydrochloride component.

Uniqueness

Benzoic acid, 4-(3-pyridinyl)-, hydrochloride (1:1) is unique due to its combined structural features of benzoic acid and pyridine, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

4-pyridin-3-ylbenzoic acid;hydrochloride

InChI

InChI=1S/C12H9NO2.ClH/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11;/h1-8H,(H,14,15);1H

InChI Key

BJTUFABCKIEIGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, methyl 4-(3-pyridyl)benzoate (1.76 g) was dissolved in a mixed solvent of 1N hydrochloric acid (50 ml) and dioxane (50 ml), followed by heating under reflux for 4 hours. The solvent was then distilled off under reduced pressure. Tetrahydrofuran was added to the residue, followed by washing, whereby the title compound (1.55 g, 93%) was obtained as a colorless solid.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.